Diethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate
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Overview
Description
Diethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate: is a complex organic compound with the molecular formula C16H18N4O7S and a molecular weight of 410.4 . This compound is characterized by its intricate structure, which includes a pyrimidinone ring, an amino group, a furan ring, and a malonate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is to react furan-2-carboxylic acid with amino-substituted pyrimidinone under controlled conditions to form the intermediate furan-2-carboxamide
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of efficient coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , and reaction conditions that are fine-tuned to maximize yield and purity. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and reduce processing time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Reagents like chromium(VI) oxide or potassium permanganate can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as ammonia or alkyl halides .
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidinones or furan derivatives.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: In the medical field, derivatives of this compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties . Research is ongoing to explore its potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Diethyl 2-((4-amino-5-(thiophen-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate
Diethyl 2-((4-amino-5-(benzofuran-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate
Uniqueness: What sets Diethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate apart from its similar compounds is its specific furan ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
diethyl 2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7S/c1-3-25-14(23)10(15(24)26-4-2)28-16-19-11(17)9(13(22)20-16)18-12(21)8-6-5-7-27-8/h5-7,10H,3-4H2,1-2H3,(H,18,21)(H3,17,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBETMOQHLGFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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